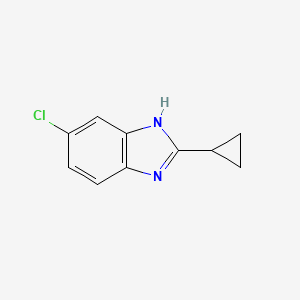

5-Cloro-2-ciclopropil-1H-bencimidazol

Descripción general

Descripción

5-Chloro-2-cyclopropyl-1H-benzimidazole (CCB) is an important heterocyclic compound with a wide range of potential applications in various fields of research and industry. Benzimidazole derivatives, such as CCB, are widely used to design and synthesize novel bioactive compounds .

Molecular Structure Analysis

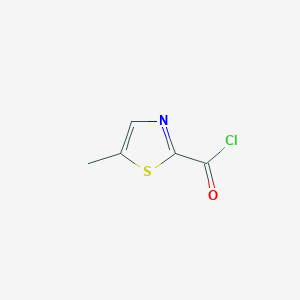

The molecular formula of 5-Chloro-2-cyclopropyl-1H-benzimidazole is C10H9ClN2. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are complex and involve multiple steps . The reactions often involve the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-2-cyclopropyl-1H-benzimidazole is 192.64 g/mol. More detailed physical and chemical properties were not found in the search results.Mecanismo De Acción

Target of Action

Benzimidazole derivatives, which include this compound, are known to compete with purines, integral parts of bacterial strains . This competition results in the inhibition of bacterial nucleic acids and protein synthesis .

Mode of Action

It’s known that benzimidazole derivatives can inhibit the synthesis of bacterial nucleic acids and proteins by competing with purines . This suggests that 5-Chloro-2-cyclopropyl-1H-benzimidazole may interact with its targets in a similar manner, leading to changes in bacterial growth and proliferation.

Biochemical Pathways

Given the known actions of benzimidazole derivatives, it’s plausible that this compound affects pathways related to nucleic acid and protein synthesis in bacteria .

Result of Action

Based on the known actions of benzimidazole derivatives, it’s plausible that this compound inhibits bacterial growth and proliferation by interfering with nucleic acid and protein synthesis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 5-chloro-2-cyclopropyl-1H-benzimidazole in laboratory experiments is its ability to act as a chiral ligand in asymmetric catalysis. This allows for the synthesis of optically active compounds, which can be used in a variety of applications. In addition, the compound has been shown to possess antifungal activity and to inhibit the growth of certain types of cancer cells.

The main limitation of using 5-chloro-2-cyclopropyl-1H-benzimidazole in laboratory experiments is that it is a highly reactive compound and is prone to decomposition when exposed to light and air. In addition, the compound is not very soluble in water and is not very stable in aqueous solutions.

Direcciones Futuras

The potential of 5-chloro-2

Aplicaciones Científicas De Investigación

Inhibidores de la Ureasa

Los derivados del benzimidazol se han sintetizado y estudiado por su potencial como inhibidores de la ureasa . La ureasa es una enzima que se encuentra en bacterias, hongos, plantas y vertebrados, responsable de la degradación de la urea, lo que da como resultado la formación de dióxido de carbono y amoníaco . Inhibir esta enzima podría tener implicaciones significativas en el tratamiento de infecciones causadas por bacterias productoras de ureasa .

Agentes Antimicrobianos

Los compuestos de benzimidazol se han evaluado por su actividad antimicrobiana . Han mostrado un buen potencial contra especies bacterianas y fúngicas Gram-negativas y positivas seleccionadas . Esto los convierte en candidatos prometedores para el desarrollo de nuevos medicamentos antimicrobianos .

Agentes Anticancerígenos

Algunos derivados del benzimidazol han mostrado actividad antiproliferativa contra ciertas líneas celulares cancerosas . Por ejemplo, se ha encontrado que ejercen actividad contra la línea celular de cáncer de mama MCF7 . Esto sugiere un potencial para el desarrollo de nuevas terapias contra el cáncer .

Agentes Antihelmínticos

Los compuestos que contienen el grupo benzimidazol, como el tiabendazol, parbendazol, mebendazol, albendazol, cambendazol y flubendazol, se han informado por su actividad antihelmíntica . Podrían usarse en el tratamiento de infecciones por gusanos parásitos .

Desarrollo de Medicamentos

El benzimidazol es un heterociclo importante, y sus derivados son bien conocidos por sus actividades biológicas . Muchos ingredientes farmacéuticos activos (API) contienen componentes heterocíclicos, y el benzimidazol es uno de ellos . Por lo tanto, los derivados del benzimidazol juegan un papel clave en el desarrollo de medicamentos .

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-2-cyclopropyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIRFTVQXMLAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280233 | |

| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4887-92-7 | |

| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

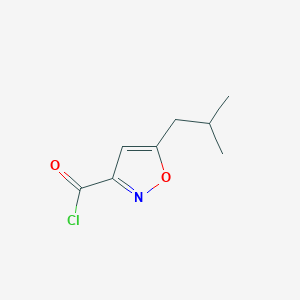

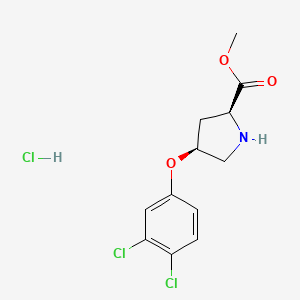

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

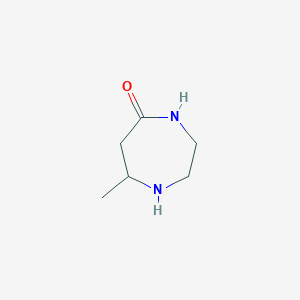

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)

![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)

![Pyrazolo[1,5-b]pyridazine-3-carbaldehyde](/img/structure/B1388828.png)